5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine
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Overview
Description
5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of bromine and chlorine substituents at positions 5 and 4, respectively, and a pyrimidin-2-yl group at position 2. It is widely used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination and chlorination of pyrimidine rings. For example, starting with N-cyclopentylpyrimidin-4-amine, bromine and chlorine atoms are introduced through bromination and chlorination reactions .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to maximize the efficiency of the halogenation steps. The use of solvents like dichloromethane and reagents such as N-bromosuccinimide (NBS) is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. It is used in the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of 5-bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. For example, it can act as an inhibitor of certain kinases, blocking signal transduction pathways involved in cell proliferation .
Molecular Targets and Pathways:
Kinases: Inhibition of kinases involved in cancer cell growth.
Receptors: Modulation of receptor activity in antiviral or antimicrobial applications.
Comparison with Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Another halogenated pyrimidine with similar reactivity but different substitution pattern.
5-Bromo-2-chloro-4-(dimethylamino)pyrimidine: Contains a dimethylamino group, offering different chemical properties and applications.
Uniqueness: 5-Bromo-4-chloro-2-(pyrimidin-2-yl)pyrimidine is unique due to its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in pharmaceuticals and materials science .
Properties
CAS No. |
1543250-32-3 |
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Molecular Formula |
C8H4BrClN4 |
Molecular Weight |
271.5 |
Purity |
95 |
Origin of Product |
United States |
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